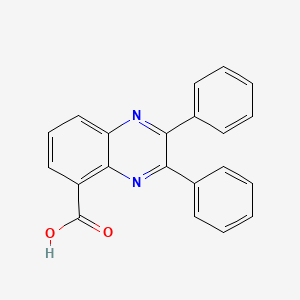

2,3-diphenylquinoxaline-5-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Diphenylquinoxaline-5-carboxylic acid, also known as DPQ or 2,3-diphenylquinoxaline-5-carboxylic acid, is a synthetic organic compound with a wide range of uses in scientific research. It is a white crystalline solid with a melting point of 203-205°C and boiling point of 441-443°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. DPQ is used in a variety of research applications, including as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals.

Scientific Research Applications

Biological Activity

Quinoxalines, including 2,3-diphenylquinoxaline derivatives, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been synthesized and tested for their anti-cancer and anti-proliferative activities . They have shown promising results in inhibiting the growth of cancerous cells .

Anti-Microbial Activity

Quinoxaline derivatives exhibit strong anti-microbial activity . They are effective against a wide range of microorganisms, making them valuable in the development of new antimicrobial drugs .

Anti-Convulsant Activity

Some quinoxaline derivatives have been found to possess anti-convulsant activity . This makes them potential candidates for the development of drugs to treat conditions like epilepsy .

Anti-Tuberculosis Activity

Quinoxaline derivatives have shown effectiveness against Mycobacterium tuberculosis . This suggests their potential use in the development of anti-tuberculosis drugs .

Anti-Malarial Activity

Quinoxaline derivatives have been synthesized and tested for their anti-malarial activity . They have shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria .

Anti-Leishmanial Activity

Quinoxaline derivatives have demonstrated anti-leishmanial activity . They have potential for the development of drugs to treat leishmaniasis, a disease caused by the Leishmania parasite .

Anti-HIV Activity

Quinoxaline derivatives have shown anti-HIV activity . They inhibit the replication of the HIV virus, making them potential candidates for the development of anti-HIV drugs .

Mechanism of Action

Target of Action

The primary target of 2,3-diphenylquinoxaline-5-carboxylic Acid is α-glucosidase . This enzyme is found in the digestive system and participates in the body’s carbohydrate metabolism by converting oligosaccharides and disaccharides into monosaccharides .

Mode of Action

2,3-diphenylquinoxaline-5-carboxylic Acid interacts with α-glucosidase, inhibiting its activity . This inhibition is achieved through competitive binding, where the compound competes with the substrate for the active site of the enzyme .

Biochemical Pathways

By inhibiting α-glucosidase, 2,3-diphenylquinoxaline-5-carboxylic Acid affects the carbohydrate metabolism pathway . This results in a decrease in the conversion rate of oligosaccharides and disaccharides into monosaccharides, thereby reducing the amount of glucose absorbed into the bloodstream .

Result of Action

The inhibition of α-glucosidase by 2,3-diphenylquinoxaline-5-carboxylic Acid leads to a reduction in postprandial hyperglycemia . This is beneficial for managing and controlling type II diabetes, a chronic metabolic disorder characterized by persistent hyperglycemia .

properties

IUPAC Name |

2,3-diphenylquinoxaline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAMBOCHRTYBBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378019 |

Source

|

| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90833-20-8 |

Source

|

| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)